molecular formula C15H15N3OS2 B5068967 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5068967
M. Wt: 317.4 g/mol
InChI Key: AFSQXNKTKIHRPA-UHFFFAOYSA-N
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Description

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its two thiazole rings and a methoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole rings followed by their functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of thiazole rings through cyclization of appropriate precursors such as α-haloketones and thioureas.

    Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group but different heterocyclic rings.

Uniqueness

The uniqueness of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9-14(21-10(2)16-9)13-8-20-15(18-13)17-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSQXNKTKIHRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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